molecular formula C7H14N2 B178494 (S)-quinuclidin-3-amine CAS No. 120570-05-0

(S)-quinuclidin-3-amine

Cat. No.: B178494
CAS No.: 120570-05-0
M. Wt: 126.2 g/mol
InChI Key: REUAXQZIRFXQML-SSDOTTSWSA-N
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Description

(S)-Quinuclidin-3-amine is a chiral amine derived from quinuclidine, a bicyclic amine. This compound is of significant interest due to its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. The (S)-enantiomer is particularly noteworthy for its stereospecific interactions in biological systems.

Scientific Research Applications

(S)-Quinuclidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: this compound is used in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Quinuclidin-3-amine can be synthesized through several methods. One common approach involves the resolution of racemic quinuclidin-3-amine using chiral acids or chromatographic techniques. Another method includes asymmetric synthesis using chiral catalysts or starting materials. For instance, the reduction of quinuclidin-3-one with a chiral reducing agent can yield this compound with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale resolution processes or the use of biocatalysts to achieve the desired enantiomeric excess. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-Quinuclidin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinuclidin-3-one.

    Reduction: The compound can be reduced to form quinuclidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

    Oxidation: Quinuclidin-3-one.

    Reduction: Quinuclidine.

    Substitution: Various substituted quinuclidine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (S)-quinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on the target and the context of its use. For example, in medicinal chemistry, it may modulate neurotransmitter receptors, influencing signal transduction pathways and physiological responses.

Comparison with Similar Compounds

    Quinuclidine: The parent compound, lacking the amine group.

    Quinuclidin-3-one: The oxidized form of quinuclidin-3-amine.

    N-Methylquinuclidin-3-amine: A methylated derivative with different pharmacological properties.

Uniqueness: (S)-Quinuclidin-3-amine is unique due to its chiral nature, which allows for stereospecific interactions in biological systems. This property makes it particularly valuable in the development of enantioselective drugs and catalysts.

Properties

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUAXQZIRFXQML-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (5.0 g, 0.0174 mole), 1,1'-carbonyldiimidazole (2.82 g, 0.0174 mole) and dry tetrahydrofuran (100 ml) was stirred at room temperature for three hours with nitrogen bubbling through it. 3-Aminoquinuclidine dihydrochloride (20.8 g, 0.104 mole) and sodium methoxide (freshly prepared from 5.28 g of sodium metal in 50 ml of methanol) was stirred at room temperature for one hour. This second suspension was filtered and evaporated to an oil. The oil was extracted into boiling light petroleum ether (1500 ml) and the petroleum ether was then removed under reduced pressure to give 6.6 g of 3-aminoquinuclidine. The 3-aminoquinuclidine was dissolved in tetrahydrofuran (20 ml) and added to the solution containing the product resulting from the first suspension. The reaction mixture was stirred at room temperature under a nitrogen atmosphere overnight.
Name
2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.28 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of salicylic acid (3.46 g, 25 mmole) in anhydrous tetrahydrofuran (20 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (4.22 g, 26 mmole), stirred for one hour, then degassed with a stream of nitrogen. A solution of 3-aminoquinuclidine (from 30 mmole of dihydrochloride) in tetrahydrofuran (10 ml) is prepared, and the solution is added dropwise to the first solution. After 18 hours at room temperature, the reaction mixture is concentrated in vacuo and partitioned between methylene chloride (200 ml) and water (100 ml). The resultant organic layer is separated and the aqueous solution is extracted with methylene chloride (100 ml). The combined organic solutions are dried (Na2SO4), concentrated in vacuo, and passed through a short column of alumina (eluted first with 5% methanol/tetrahydrofuran, then with 25% methanol/tetrahydrofuran) to provide 3.20 g (52%) of product as a colorless foam.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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